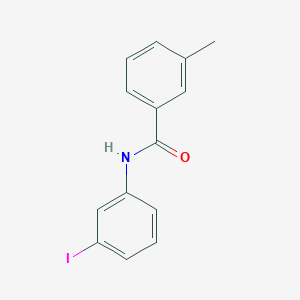

N-(3-iodophenyl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12INO |

|---|---|

Molecular Weight |

337.15 g/mol |

IUPAC Name |

N-(3-iodophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H12INO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17) |

InChI Key |

LAPZIDADZWBLKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Iodophenyl 3 Methylbenzamide and Analogues

Amide Bond Formation Strategies

The cornerstone of synthesizing N-(3-iodophenyl)-3-methylbenzamide is the creation of the amide linkage between a 3-methylbenzoyl moiety and a 3-iodoaniline (B1194756) moiety. This can be achieved through both time-honored conventional methods and more contemporary reagent-driven protocols.

Conventional Coupling Reactions

Conventional strategies for amide bond formation primarily involve the activation of the carboxylic acid component, 3-methylbenzoic acid, into a more electrophilic species. The most common of these is the conversion of the carboxylic acid to an acyl chloride. fishersci.be

This activation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.be The resulting 3-methylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by 3-iodoaniline. This classic transformation, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a suitable base, such as pyridine (B92270) or a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.bemdpi.com An alternative, though related, approach involves the use of a carboxylic anhydride (B1165640) as the acylating agent. fishersci.be

Table 1: Reagents for Conventional Acyl Chloride Formation

| Reagent | Formula | Byproducts | Key Characteristics |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) | Byproducts are gaseous, simplifying purification. |

The general procedure involves the initial formation and isolation of the acyl chloride, followed by its slow addition to a solution of the amine and base. fishersci.be This method is robust and widely used due to the low cost of the reagents.

Modern Reagent-Mediated Syntheses

Over the past few decades, significant advancements in amide synthesis have been driven by the field of peptide chemistry, leading to the development of numerous "coupling reagents". fishersci.be These reagents facilitate the direct reaction between a carboxylic acid (3-methylbenzoic acid) and an amine (3-iodoaniline) under mild conditions, avoiding the need to form a harsh acyl chloride intermediate. cbijournal.com These methods are prized for their high yields, short reaction times, and compatibility with a wide range of functional groups. acs.org

These modern reagents work by activating the carboxylic acid to form a highly reactive intermediate, such as an active ester or an O-acylisourea, which is then readily attacked by the amine. fishersci.be They can be grouped into several main classes:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis. fishersci.be They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization in chiral substrates, these are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.becbijournal.com

Uronium/Aminium and Phosphonium Salts: This class includes highly efficient reagents such as HATU, HBTU, HCTU, and PyBOP. proteogenix.science These reagents are known for their high coupling efficiency and ability to reduce the frequency of side reactions. proteogenix.science For instance, COMU, a uronium-based reagent, has been used for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), a structural analogue, in a simple one-pot procedure where the byproducts are water-soluble, greatly simplifying workup. ed.gov Recent developments have also explored mechanochemical (solvent-free) methods using reagents like COMU, which offer high yields and fast reaction rates, aligning with green chemistry principles. acs.org

Table 2: Selected Modern Amide Coupling Reagents

| Reagent Class | Example Reagent | Full Name | Key Features |

|---|---|---|---|

| Carbodiimides | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble byproducts, often used with HOBt. fishersci.be |

| Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction rates, low racemization. proteogenix.science |

| Uronium Salts | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Non-hazardous, water-soluble byproducts, suitable for microscale synthesis. acs.orged.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex benzamide (B126) analogues that might be inaccessible through direct amidation. These methods can be applied either to form the biaryl backbone of the molecule intramolecularly or to construct the N-aryl bond itself via intermolecular coupling.

Intramolecular Biaryl Coupling Approaches

Intramolecular palladium-catalyzed C-H arylation is a powerful strategy for constructing fused polycyclic systems. For analogues of this compound, this reaction can be envisioned to create carbazole (B46965) or other fused heterocyclic structures. A typical strategy involves synthesizing a precursor containing both an aryl halide and a tethered arene poised for cyclization. nih.govresearchgate.net

For example, a diarylamine precursor, formed by the amination of a 2-chloroaniline (B154045) with an aryl bromide, can undergo a subsequent intramolecular direct arylation. researchgate.net In this step, a palladium catalyst activates a C-H bond on one aromatic ring to couple with the aryl halide on the other, forming a new biaryl bond and closing the ring. researchgate.net This approach has been successfully used to synthesize a range of fluorinated carbazoles, demonstrating its utility in creating complex, rigid scaffolds. researchgate.net The reaction is highly atom-economical as it avoids the pre-functionalization of the C-H bond partner. nih.gov

Intermolecular Cross-Coupling Methods

Intermolecular cross-coupling reactions provide an alternative route to the N-aryl benzamide core structure. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. This reaction can couple an aryl halide (or triflate) with an amide. Thus, 3-iodobenzamide (B1666170) could potentially be coupled with an aryl halide, or more commonly, 3-iodoaniline could be coupled with a benzoyl-containing species.

More directly relevant to analogues, palladium catalysis can be used to synthesize N-aryl carbamates, which are structurally related to amides. mit.edunih.govorganic-chemistry.org In these reactions, an aryl halide (Ar-X) is coupled with sodium cyanate (B1221674) in the presence of a palladium catalyst to form an aryl isocyanate intermediate (Ar-N=C=O) in situ. This reactive intermediate is then trapped by an alcohol to yield the N-aryl carbamate. organic-chemistry.orgmit.edu This methodology highlights the power of palladium to facilitate the formation of a bond between an aromatic carbon and nitrogen, a key step in the synthesis of N-aryl amides and their derivatives.

The Ullmann condensation is a classical copper-catalyzed alternative for N-arylation, typically requiring harsher conditions than modern palladium-catalyzed systems but remaining a useful tool. mdpi.com Furthermore, the iodine atom on this compound itself serves as a versatile handle for subsequent intermolecular cross-coupling reactions, such as the Suzuki or Stille couplings, to append other aryl or vinyl groups, thereby creating more complex biaryl structures. nih.govorganic-chemistry.org

Annulation Reactions and Heterocycle Formation

The N-aryl benzamide framework is not only a synthetic target but also a versatile precursor for constructing more elaborate heterocyclic systems through annulation reactions. Palladium-catalyzed oxidative annulation provides an elegant method for converting benzamides into N-aryl isoquinolones. researchgate.net

In a representative transformation, an N-aryl benzamide reacts with an alkyne in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant like copper acetate. researchgate.net The reaction proceeds through a proposed mechanism involving C-H activation at the ortho-position of the benzoyl group, directed by the amide's carbonyl oxygen. The resulting palladacycle intermediate then undergoes migratory insertion of the alkyne followed by reductive elimination to furnish the N-aryl isoquinolone product. researchgate.net This method allows for the rapid assembly of valuable nitrogen-containing heterocycles from simple benzamide precursors.

Similarly, cross-dehydrogenative coupling (CDC) reactions can be employed to form fused polycyclic heterocycles from tethered arene-benzimidazole substrates, showcasing a strategy where an amide-like linkage (within the benzimidazole) directs the formation of new rings. nih.gov

Table 3: Names of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-iodoaniline |

| 3-methylbenzoic acid |

| 3-methylbenzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Pyridine |

| Triethylamine |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) |

| N,N-diethyl-3-methylbenzamide (DEET) |

| 2-chloroaniline |

| Sodium cyanate |

| Copper acetate |

Carbene-Catalyzed Processes

N-Heterocyclic carbenes (NHCs) have gained prominence as organocatalysts for a variety of organic transformations, including the synthesis of amides. arkat-usa.orgwikipedia.orgnih.gov One common strategy involves the NHC-catalyzed oxidation of an aldehyde to an activated acyl species, which is then trapped by an amine to form the desired amide. arkat-usa.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of 3-methylbenzaldehyde (B113406) with 3-iodoaniline in the presence of an NHC catalyst and an oxidant.

A plausible reaction mechanism commences with the generation of the NHC from its imidazolium (B1220033) salt precursor. The NHC then adds to the aldehyde to form a Breslow intermediate, which undergoes oxidation to an acyl azolium intermediate. This highly electrophilic species is then susceptible to nucleophilic attack by the amine, in this case, 3-iodoaniline, to furnish the final amide product and regenerate the NHC catalyst. arkat-usa.org Various oxidants can be employed in these reactions, including azides and, more recently, molecular oxygen under aerobic conditions, which presents a greener alternative. nih.gov

The scope of NHC-catalyzed amidation is broad, tolerating a range of functional groups on both the aldehyde and amine partners. nih.govevitachem.com This makes the method potentially applicable to the synthesis of a diverse library of this compound analogues with various substituents on either aromatic ring.

Table 1: Examples of NHC-Catalyzed Amide Synthesis

| Aldehyde | Amine | NHC Catalyst | Oxidant | Yield (%) | Reference |

| Cinnamaldehyde | Benzylamine | IPr | TEMPO | 72 | libretexts.org |

| Benzaldehyde | Aniline (B41778) | IMes | TBHP | High | arkat-usa.org |

| Various aryl aldehydes | Various amines | IPr | NBS | Good | evitachem.com |

| Substituted benzaldehydes | Substituted anilines | IMes | Air (O₂) | 72-79 | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as chirality can profoundly influence the biological activity and material properties of a molecule. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a common feature in sterically hindered N-aryl amides. diva-portal.orgnih.govacs.orgorganic-chemistry.org

Catalytic enantioselective methods have been developed for the synthesis of atropisomeric benzamides. diva-portal.orgnih.govacs.orgorganic-chemistry.org For instance, peptide-catalyzed electrophilic aromatic substitution reactions, such as bromination, have been shown to produce enantioenriched benzamides. diva-portal.orgnih.govacs.orgorganic-chemistry.org While this method introduces a bromine atom, subsequent transformations, such as metal-halogen exchange followed by trapping with an electrophile, could potentially be used to install other functionalities or to access iodinated analogues. In a reported example, a brominated benzamide was subjected to metal-halogen exchange and trapping with iodine (I₂) to yield the corresponding iodo-substituted product without loss of enantiomeric ratio. diva-portal.orgnih.gov

Another approach to chiral benzamides involves the use of planar chiral tricarbonyl(arene)chromium complexes. organic-chemistry.org These complexes can be used to direct the stereoselective functionalization of the benzamide scaffold, leading to the formation of axially chiral products upon demetalation. organic-chemistry.org Furthermore, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported as a method to produce enantioenriched α-arylbenzamides. mdpi.com

Table 2: Stereoselective Synthesis of Chiral Benzamide Analogues

| Substrate | Catalyst/Method | Product Type | Enantiomeric Ratio/Excess | Reference |

| N,N-Diethyl-2-methyl-6-cyclopropylbenzamide | Peptide-catalyzed bromination | Atropisomeric dibromobenzamide | 92:8 er | nih.gov |

| N,N-Diethyl-2-methylbenzamide chromium complex | Ortho-lithiation and electrophilic quench | Axially chiral 2,6-disubstituted benzamide | Optically active | organic-chemistry.org |

| Vinylbenzamide and Phenyl iodide | Nickel/Bisimidazoline (BIm) ligand | α-Arylbenzamide | High ee | mdpi.com |

| 1-Aryl isoquinolines | Chiral Rhodium complex | Axially chiral 1-aryl isoquinoline (B145761) nitriles | up to 91% ee | commonorganicchemistry.com |

Strategic Incorporation of the Iodine Atom

Electrophilic Iodination Approaches

Electrophilic aromatic iodination is a common method for introducing an iodine atom onto an aromatic ring. libretexts.orgmdpi.com For the synthesis of this compound, this could involve the direct iodination of N-phenyl-3-methylbenzamide. The reaction typically requires an electrophilic iodine source, which can be generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent. libretexts.orgresearchgate.net Common oxidants include nitric acid, hydrogen peroxide, or copper salts. libretexts.org

The regioselectivity of electrophilic iodination is governed by the electronic nature of the substituents on the aromatic ring. In the case of N-phenyl-3-methylbenzamide, the amide group is a meta-director on the aniline ring, which would favor the formation of the desired 3-iodo isomer. However, the potential for polyiodination and the formation of other isomers must be considered. researchgate.net The use of milder iodinating agents, such as N-iodosuccinimide (NIS), can sometimes offer better control over the reaction. mdpi.comresearchgate.net

Table 3: Reagents for Electrophilic Iodination of Aromatic Compounds

| Aromatic Substrate | Iodinating Reagent | Conditions | Product | Reference |

| Aniline | I₂ / NaHCO₃ | Aqueous | p-Iodoaniline | mdpi.com |

| Vanillin | NaI / Bleach | Basic | Iodovanillin | google.com |

| Pyrazoles | I₂ / Trifluoroperacetic acid | One-pot | Polyiodo pyrazoles | soton.ac.uk |

| Arenes | I₂ / Oxidant (e.g., H₂O₂, CuCl₂) | Acidic | Iodoarenes | libretexts.org |

Nucleophilic Iodination Approaches

An alternative strategy for introducing the iodine atom is through a nucleophilic substitution reaction, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This method involves the diazotization of an aromatic amine followed by treatment with an iodide salt, typically potassium iodide (KI) or copper(I) iodide (CuI). wikipedia.orgorganic-chemistry.org

To apply this method to the synthesis of this compound, one would start with N-(3-aminophenyl)-3-methylbenzamide. This precursor can be synthesized by the amidation of 3-nitroaniline (B104315) with 3-methylbenzoyl chloride, followed by the reduction of the nitro group to an amine. The resulting amino-substituted benzamide can then be subjected to the Sandmeyer reaction conditions to install the iodine atom at the 3-position. The Sandmeyer reaction is a robust and widely used method that often provides good yields and high regioselectivity. wikipedia.orgorganic-chemistry.org

Another nucleophilic approach is the Finkelstein reaction, which involves the exchange of a halide or a sulfonate ester with iodide. nih.gov While more commonly applied to aliphatic systems, under certain conditions, it can be used for aryl systems as well. nih.gov

Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents in organic synthesis. arkat-usa.orgdiva-portal.orgnih.govacs.orgorganic-chemistry.org They can act as oxidants, electrophiles, and sources of various functional groups. In the context of synthesizing this compound and its analogues, hypervalent iodine reagents can be employed in several ways.

Diaryliodonium salts, a class of hypervalent iodine(III) reagents, can serve as arylating agents in C-N bond formation reactions. diva-portal.org This would involve the reaction of a diaryliodonium salt containing the 3-iodophenyl group with 3-methylbenzamide (B1583426). These reactions are often promoted by a copper catalyst. mdpi.comuni-mainz.denih.gov

Hypervalent iodine reagents can also be used to mediate a variety of oxidative transformations. arkat-usa.orgnih.govacs.orgorganic-chemistry.org For instance, they can be used to effect intramolecular C-N bond formation to generate heterocyclic structures fused to the benzamide core. nih.govmdpi.com While not directly leading to this compound, these methods highlight the broad utility of hypervalent iodine reagents in the synthesis of complex amide-containing molecules.

Table 4: Applications of Hypervalent Iodine Reagents in Amide Synthesis

| Reagent | Substrate | Reaction Type | Product | Reference |

| Diaryliodonium salt | Secondary acyclic amides | N-arylation | N-aryl amides | diva-portal.org |

| PhI(OAc)₂ | Primary amides | Hofmann-type rearrangement | Secondary amides | organic-chemistry.org |

| PhI(OAc)₂ | Amides | Spirocyclization | N-fused spirolactams | nih.gov |

| PhINTs | N-substituted amidines | aza-Hofmann-type rearrangement | N-arylamides | biolmolchem.com |

Total Synthesis Approaches for Complex Derivatives

The synthetic methodologies described above are not only applicable to the synthesis of this compound itself but also serve as key steps in the total synthesis of more complex, biologically active molecules containing the N-arylbenzamide scaffold. soton.ac.uknih.govnih.govmdpi.comelsevierpure.com

For instance, the synthesis of various natural products and pharmaceutical agents often involves the construction of complex amide-containing structures. elsevierpure.com The methods for amide bond formation and the strategic introduction of substituents, including halogens, are crucial for achieving the desired target molecules. The development of robust and selective synthetic routes allows for the preparation of a wide range of derivatives for structure-activity relationship (SAR) studies, which are essential in drug discovery. mdpi.com

An example of a complex derivative could be a molecule where the this compound core is further functionalized or incorporated into a larger polycyclic system. The total synthesis of such a molecule would require a careful retrosynthetic analysis to identify the most efficient sequence of reactions, drawing from the repertoire of modern synthetic methods, including those discussed in this article.

Structural Elucidation and Solid State Analysis

The definitive three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount to understanding a compound's physical and chemical properties. For N-(3-iodophenyl)-3-methylbenzamide, advanced analytical techniques provide a clear picture of its structure.

X-Ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical method for determining the precise atomic and molecular structure of a crystalline compound. nih.govunits.it This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the positions of individual atoms can be inferred.

While specific crystallographic data for this compound is not detailed in the provided search results, the general methodology of single-crystal X-ray diffraction would be employed to determine its unit cell parameters, space group, and atomic coordinates. nih.govunits.it This foundational data is crucial for subsequent analyses of molecular conformation and intermolecular interactions.

Analysis of Intermolecular Interactions

The way individual molecules of this compound interact with each other in the solid state is critical to the stability and properties of the crystal. These non-covalent interactions create a supramolecular architecture.

π-Stacking and Halogen Bonding Interactions

Aromatic π-π stacking interactions are another significant force in the crystal packing of this compound. These occur when the electron-rich π systems of the phenyl rings align, contributing to the stability of the structure. nih.gov

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. rsc.orgmdpi.comresearchgate.net This is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on an adjacent molecule. In related iodo-substituted compounds, two-center iodo···nitro and iodo···carbonyl interactions have been observed, playing a crucial role in the supramolecular assembly. nih.gov The interplay between hydrogen bonding, π-stacking, and halogen bonding creates a complex and robust crystalline structure. rsc.org

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netresearchgate.netnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, offering insights into its electronic characteristics and potential reactivity. These in silico methods solve the Schrödinger equation (or approximations thereof) for a given molecular system.

Electronic Structure and Reactivity Predictions

Theoretical studies on the electronic structure of N-(3-iodophenyl)-3-methylbenzamide would provide a detailed picture of electron distribution and energy levels. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution. This map would highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites susceptible to various chemical reactions. For this compound, the carbonyl oxygen would likely be an area of high electron density (a nucleophilic site), while the hydrogen atom of the amide group would be electron-deficient (an electrophilic site).

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Mechanistic Computational Studies for Chemical Reactions

Computational studies are invaluable for exploring the mechanisms of chemical reactions involving this compound. For instance, in a potential synthetic route or a metabolic pathway, quantum chemical calculations can map the entire reaction coordinate. This involves identifying the structures and energies of reactants, transition states, intermediates, and products.

By calculating the activation energy (the energy barrier of the transition state), researchers can predict the feasibility and rate of a reaction. These studies can also shed light on the role of catalysts or the effect of different solvent environments on the reaction mechanism. For a molecule containing an iodine atom, mechanistic studies could explore its participation in halogen bonding or its potential as a leaving group in nucleophilic substitution reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, such as a protein or a nucleic acid.

Ligand-Target Interactions

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a specific biological target. These simulations generate a series of possible binding poses and score them based on various energetic parameters. The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For example, the amide group of this compound could act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl rings can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. The iodine atom is of particular interest as it can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.

Binding Affinity Predictions

Following the identification of the most plausible binding mode, computational methods can be used to estimate the binding affinity of this compound to its target. This is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (Ki). More advanced techniques, such as Molecular Dynamics (MD) simulations, can be used to provide a more dynamic and accurate prediction of binding affinity by simulating the movement of the ligand-protein complex over time.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value/Description |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Tyr23, Phe88, Arg121 |

| Types of Interactions | Hydrogen bond with Arg121, π-π stacking with Phe88, Halogen bond with Tyr23 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a class of compounds including this compound would be developed by correlating various calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) with their experimentally determined biological activities.

The resulting QSAR model, typically a linear or non-linear equation, can then be used to predict the activity of new, untested compounds in the same class. This allows for the rational design of more potent analogs and the prioritization of compounds for synthesis and experimental testing. For a QSAR study involving this compound, descriptors related to its hydrophobicity (LogP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters would likely be important variables in the final model.

2D and 3D QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the structural or property descriptors of chemical compounds with their biological activities.

2D-QSAR: This approach would involve the generation of a dataset of compounds related to this compound and their corresponding biological activities. Various 2D descriptors, such as topological, constitutional, and electronic indices, would be calculated for each molecule. Statistical methods, like multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that predicts the activity based on these descriptors. However, no such models have been published specifically for this compound.

3D-QSAR: This more advanced technique considers the three-dimensional properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around a set of aligned molecules. These fields (steric, electrostatic, hydrophobic, etc.) are then correlated with biological activity. For this compound, this would require a known biological target and a series of active analogues, data which is not currently available in the public domain.

Molecular Field Topology Analysis (MFTA)

Molecular Field Topology Analysis (MFTA) is a computational method that combines elements of QSAR and molecular modeling to describe the influence of different molecular fragments on a compound's activity. It provides a more intuitive understanding of structure-activity relationships by mapping "active" and "inactive" regions of a molecule. A dedicated MFTA study on this compound would offer insights into how the 3-iodophenyl and 3-methylbenzoyl moieties contribute to its hypothetical activity. Unfortunately, no MFTA studies for this compound have been reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time.

Conformational Dynamics

MD simulations could be employed to explore the conformational landscape of this compound. This would involve simulating the molecule's movement in a solvent environment to understand its flexibility, preferred shapes (conformers), and the energy barriers between them. Such a study would reveal the dynamic nature of the amide bond and the rotational freedom of the phenyl rings. However, specific research detailing the conformational dynamics of this compound is absent from the scientific literature.

Protein-Ligand Complex Stability

If a biological target for this compound were identified, MD simulations would be invaluable for studying the stability of the protein-ligand complex. By simulating the compound within the binding site of a target protein, researchers could analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The simulation would also provide insights into the residence time of the ligand in the binding pocket and the conformational changes in both the protein and the ligand upon binding. As with the other computational methods, no such studies have been published for this compound.

Biological Activity and Mechanistic Biological Studies

Enzyme Inhibition Studies

No publicly available research data could be found regarding the inhibitory effects of N-(3-iodophenyl)-3-methylbenzamide on any enzyme targets.

There are no documented studies identifying specific enzyme targets for this compound.

In the absence of target enzyme identification, no enzyme kinetic analyses or studies on the mode of inhibition for this compound have been reported.

Receptor Binding and Modulation

Scientific literature lacks any information concerning the binding or modulation of any receptors by this compound.

There is no evidence in the reviewed literature to suggest that this compound has been evaluated for its binding affinity to any specific biological receptors.

No data from ligand binding assays involving this compound are available.

Antiproliferative Activity in Cell Lines

No studies have been published that investigate the antiproliferative effects of this compound on any cancer or other cell lines. Consequently, there is no data to present in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data not available | Data not available | Data not available | Data not available |

In Vitro Cell-Based Assays

There is no available information from in vitro cell-based assays for this compound. Such assays are crucial for determining a compound's potential efficacy against various cell lines, including cancer cells, and for establishing a preliminary understanding of its cytotoxic or cytostatic effects.

Mechanisms of Antiproliferative Action

Due to the lack of in vitro data, the mechanisms through which this compound might exert any antiproliferative action are unknown. Mechanistic studies, which often follow initial in vitro findings, would typically investigate effects on the cell cycle, apoptosis induction, or inhibition of specific signaling pathways.

Antimicrobial Activities (Antibacterial/Antifungal)

No studies have been published detailing the evaluation of this compound against any bacterial strains. Therefore, its potential as an antibacterial agent has not been established.

Similarly, there is no available data on the antifungal properties of this compound. Its efficacy against fungal pathogens remains uninvestigated.

General Biological Screening and Phenotypic Assays

A general biological screening of this compound, which would provide a broad overview of its biological effects and potential therapeutic applications, has not been reported in the scientific literature. Phenotypic assays, which observe changes in the characteristics of an organism in response to a chemical compound, have also not been documented for this specific molecule.

Investigation of Molecular Interactions at Biological Sites

Without any identified biological activity, there have been no investigations into the molecular interactions of this compound at specific biological targets. Such studies, often involving techniques like molecular docking, are typically guided by initial findings of biological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Structural Modification

The design of novel N-phenylbenzamide derivatives often builds upon existing pharmacophores known to interact with specific biological targets. For instance, a series of N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed based on the structure of the known topoisomerase inhibitor amsacrine. nih.gov This approach involves identifying a lead compound and systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

Key design principles for the structural modification of the N-phenylbenzamide scaffold include:

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties. For example, the replacement of carbon-carbon bonds with nitrogen-nitrogen bonds in a pyridazine (B1198779) ring was explored in antischistosomal N-phenylbenzamides, although in that specific case, it led to a loss of activity. nih.gov

Introduction of Substituents: The addition of various functional groups to the phenyl rings is a common strategy to modulate the electronic, steric, and hydrophobic properties of the molecule. This can influence binding affinity to the target protein and alter metabolic stability.

Amide Bond Reversal: Investigating the impact of reversing the amide bond orientation (from -CONH- to -NHCO-) can reveal critical information about the necessary hydrogen bonding interactions with the biological target. In one study, an amide-reversed analog of a potent antischistosomal N-phenylbenzamide retained its activity, suggesting that the amide bond orientation was not critical in that instance. nih.gov

Linker Modification: In more complex derivatives, the nature and length of a linker connecting the N-phenylbenzamide core to another pharmacophore can significantly impact activity.

Impact of Substituent Effects on Biological Activity

Substituents on both the aniline (B41778) and benzoyl portions of the N-phenylbenzamide scaffold play a critical role in determining biological activity. Studies on various N-phenylbenzamide analogs have demonstrated that the electronic nature of these substituents is a key determinant of potency.

Electron-withdrawing groups, such as nitro (NO2), trifluoromethyl (CF3), and halogens (F, Cl), have been shown to be beneficial for the in vitro antischistosomal activity of N-phenylbenzamides. nih.gov This suggests that reducing the electron density of the aromatic rings can enhance the interaction with the biological target. In contrast, the introduction of hydrophilic aromatic heterocycles, like pyridazine, has been found to be unfavorable for activity in the same series of compounds. nih.gov

In a series of salicylanilides, another class of compounds containing a similar amide linkage, the introduction of bulkier and more lipophilic alkoxy groups at the 2-position of the aniline ring led to increased antifungal and antibacterial activity. mdpi.com This highlights the importance of substituent size and lipophilicity in modulating the biological effects of this class of compounds.

The following table summarizes the observed effects of different substituents on the biological activity of N-phenylbenzamide analogs in an antischistosomal assay. nih.gov

| Substituent | Position | Effect on Activity |

| Electron-withdrawing groups (e.g., NO2, CF3) | meta and para | Beneficial |

| Pyridazine ring | - | Unfavorable |

Influence of Iodine Position and Substituent on Activity

The position of substituents on the phenyl rings is a critical factor influencing the biological activity of N-phenylbenzamides. For antischistosomal analogs, it has been observed that substitution at the meta and para positions of both the anilide and carboxylic acid portions of the molecule generally improves potency. nih.gov Conversely, di-meta substitution on both phenyl rings can lead to a complete loss of activity, suggesting that para-substitution on at least one of the rings may be essential for potency. nih.gov

Specifically for halogen substituents, their position can dramatically alter activity. In a study of chlorine-substituted N-[2-(phenyliminomethyl)phenyl]-4-methylbenzenesulfamides, the introduction of a chlorine atom in the aldehyde part of the ligand, while retaining halogens in the amine part, led to an increase in biological activity. mdpi.com

In the context of N-(3-iodophenyl)-3-methylbenzamide, the iodine atom is at the meta position of the aniline ring, and the methyl group is at the meta position of the benzoyl ring. Based on the general SAR findings for related compounds, this di-meta substitution pattern might be unfavorable for certain biological activities, such as the antischistosomal activity mentioned above. nih.gov However, it is important to note that the optimal substitution pattern is target-dependent, and for other biological targets, this arrangement could be favorable. The methyl group, being a weakly electron-donating group, would have a different electronic influence compared to the strongly electron-withdrawing groups often found to enhance activity in other N-phenylbenzamide series.

A study on naphthalene (B1677914) derivatives with a methyl group and a substituted phenyl ring in a 1,8-relationship showed that the shielding effect of the phenyl ring on the methyl group's chemical shift is not significantly altered by substituents on the phenyl ring. researchgate.net While structurally different, this suggests that the electronic effect of the 3-iodo substituent on the 3-methyl group in this compound might be minimal in terms of intramolecular electronic interactions.

Correlation of Computational Descriptors with Biological Activity

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating the chemical structure of compounds with their biological activity. By using computational descriptors, these studies can predict the activity of new compounds and guide the design of more potent analogs. While a specific QSAR study for this compound is not available, studies on related benzamide (B126) and benzanilide (B160483) derivatives provide a framework for how such an analysis could be approached.

For a series of 2-benzanilide derivatives acting as isocitrate lyase inhibitors, a 3D-QSAR model was developed. longdom.org This model, which included steric and electrostatic fields, provided insights into the structural features required for potent inhibition. longdom.org Similarly, a QSAR study on substituted benzylideneacetophenones as lipid peroxidation inhibitors found that electronic and thermodynamic parameters, such as total energy and dipole moment, had a significant correlation with activity. researchgate.net

In a QSAR study of thiazolidine-4-one derivatives with antitubercular activity, molecular descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were found to be positively correlated with activity. nih.gov This suggests that for this compound, descriptors related to the iodine atom (e.g., its polarizability and electronegativity) could be important variables in a QSAR model.

A hypothetical QSAR study for this compound and its analogs would likely involve the calculation of a wide range of descriptors, including:

Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

By correlating these descriptors with experimentally determined biological activity, a predictive model could be built to guide the synthesis of more effective analogs.

Radiochemistry and Radiopharmaceutical Research Applications

Synthesis of Radiolabeled N-(3-iodophenyl)-3-methylbenzamide Analogues

The synthesis of radiolabeled compounds is a critical first step in the development of a new radiopharmaceutical. The process involves incorporating a radioactive isotope into a molecule of interest, in this case, analogues of this compound.

Incorporation of Radioactive Iodine Isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I)

Radioactive isotopes of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), are commonly used for labeling small molecules like benzamide (B126) derivatives. The choice of isotope depends on the intended application. For instance, ¹²³I is often favored for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT) due to its suitable gamma-ray energy and half-life. ¹²⁵I, with its longer half-life, is frequently used in in vitro laboratory assays and preclinical research. ¹³¹I, which emits both beta particles and gamma rays, has applications in both therapy and imaging.

The incorporation of these isotopes into benzamide structures can be achieved through several methods. A common approach is electrophilic radioiodination, where a precursor molecule is reacted with a radioiodide source in the presence of an oxidizing agent. For example, N-chlorosuccinimide (NCS) can be used to facilitate the radioiodination of aromatic rings acs.org. Another method involves a halogen exchange reaction, where a non-radioactive halogen (like bromine) on the precursor molecule is swapped with a radioactive iodine isotope acs.org. For instance, a tin precursor, such as N-succinimidyl-3-(tri-n-butylstannyl) benzoate, can be radiolabeled with high efficiency mdpi.com. The synthesis of related iodinated phenyl benzamides has been reported, involving the iodination of substituted anilines using potassium iodide (KI) and potassium iodate (B108269) (KIO₃) buet.ac.bd.

Optimization of Radiochemical Yield and Purity

A crucial aspect of radiosynthesis is the optimization of the reaction conditions to maximize the radiochemical yield (RCY) and ensure high radiochemical purity (RCP) of the final product. The RCY is the percentage of the initial radioactivity that is incorporated into the desired product, while the RCP is the proportion of the total radioactivity in the final product that is in the correct chemical form.

Factors that can be adjusted to optimize these parameters include the amount of precursor, the concentration of the oxidizing agent, reaction temperature, and reaction time. For example, in the synthesis of a radioiodinated peptide, the conjugation yield was found to be dependent on the concentration of the peptide mdpi.com. Purification of the radiolabeled product is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC), which separates the desired compound from unreacted starting materials and byproducts nih.gov. The goal is to obtain a product with high specific activity, which is the amount of radioactivity per unit mass of the compound.

In Vitro Radioligand Binding Studies

Once a radiolabeled compound is synthesized with sufficient purity, its biological activity is assessed through in vitro studies. These experiments are essential to determine if the compound binds to its intended biological target with high affinity and selectivity.

Receptor or Enzyme Target Affinity and Selectivity

Radioligand binding assays are used to measure the affinity of a radiolabeled compound for a specific receptor or enzyme. In these assays, a biological sample containing the target (e.g., cell membranes or purified protein) is incubated with the radioligand. The amount of radioligand that binds to the target is then measured.

To determine the binding affinity, competition experiments are often performed. This involves incubating the biological sample with a fixed concentration of the radioligand and increasing concentrations of a non-radiolabeled competitor compound (the "cold" ligand). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the affinity of the compound for the target. A lower Ki value indicates a higher binding affinity. For example, in the evaluation of novel radioiodinated benzamides for melanoma, competitive binding assays were performed to assess their affinity for sigma-1 receptors nih.gov.

Preclinical Imaging Research

Following successful in vitro characterization, the radiolabeled compound is evaluated in living organisms, typically in animal models of a specific disease. These preclinical studies provide valuable information on the compound's behavior in a complex biological system.

Pharmacokinetics and Biodistribution in Animal Models

Pharmacokinetic studies track the absorption, distribution, metabolism, and excretion (ADME) of the radiopharmaceutical over time. Biodistribution studies involve administering the radiolabeled compound to animals and then measuring the amount of radioactivity in various organs and tissues at different time points. This data reveals where the compound accumulates in the body and how quickly it is cleared.

For example, biodistribution studies of a [¹²³I]-labeled benzamide derivative in mice bearing melanoma tumors showed significant tumor uptake, with the concentration in the tumor reaching over 8% of the injected dose per gram of tissue at 1 hour post-injection nih.gov. In another study with a different radiolabeled compound, PET imaging in mice showed rapid accumulation in the liver and progressive elimination through urine nih.gov. This type of data is critical for assessing the potential of a radiopharmaceutical for imaging or therapy, as it indicates whether the compound can reach its target in sufficient concentrations while minimizing exposure to non-target tissues.

The table below illustrates the type of data that would be collected in a preclinical biodistribution study for a hypothetical radioiodinated this compound analogue. The values are for illustrative purposes and are based on findings for similar compounds.

| Tissue | % Injected Dose per Gram (%ID/g) at 1h | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 24h |

| Blood | 2.5 | 1.0 | 0.2 |

| Tumor | 8.5 | 10.2 | 6.8 |

| Muscle | 1.2 | 0.8 | 0.3 |

| Liver | 15.0 | 12.5 | 5.0 |

| Kidneys | 10.0 | 5.0 | 1.5 |

| Brain | 0.5 | 0.3 | 0.1 |

Table 1: Illustrative Biodistribution Data for a Hypothetical Radioiodinated this compound Analogue in a Tumor-Bearing Mouse Model.

Imaging of Molecular Targets in Preclinical Models

There is no available data in the scientific literature regarding the use of radiolabeled this compound for the imaging of molecular targets in preclinical models.

Development of Novel Radiotracers

There is no available data in the scientific literature describing the use of this compound in the development of novel radiotracers.

Future Directions and Research Challenges

Development of More Potent and Selective Analogues

The core of advancing the utility of N-(3-iodophenyl)-3-methylbenzamide lies in the strategic design and synthesis of analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies on related N-phenylbenzamide derivatives have consistently demonstrated that modifications to both the N-phenyl and benzoyl rings can significantly influence biological activity. nih.govnih.govnih.gov For instance, the introduction of various substituents on the phenyl ring has been shown to modulate the anticancer and antiviral properties of N-phenylbenzamide derivatives. nih.govnih.gov

Future research will likely focus on systematic modifications of the this compound scaffold. Key areas of exploration will include:

Substitution patterns: Investigating the effect of altering the position and nature of substituents on both aromatic rings.

Bioisosteric replacement: Replacing the iodine and methyl groups with other functional groups to improve pharmacokinetic properties and target interactions. mdpi.com

Conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation.

Table 1: Structure-Activity Relationship Insights from Related Benzamide (B126) Derivatives

| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference |

| N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine derivatives | Introduction of a urea (B33335) moiety and a tert-butylisoxazole group | Potent inhibition of RET kinase and its drug resistance mutants | nih.gov |

| 4-substituted-3-nitrobenzamide derivatives | Variation of substituents at the 4-position | Significant anti-tumor activity against various cancer cell lines | nih.gov |

| N-phenylbenzamide derivatives | Substituents at the C-3 position of the benzene (B151609) ring | Activity against multiple strains of Enterovirus 71 | nih.gov |

Elucidation of Undefined Mechanisms of Action

A significant challenge and a critical area for future investigation is the precise determination of the mechanism of action for this compound. While studies on substituted benzamides have implicated various biological targets, the specific pathways modulated by this particular compound remain undefined. nih.govnih.gov

Research into the mechanisms of related substituted benzamides has revealed interactions with dopamine (B1211576) receptors, suggesting a potential role as neuroleptic agents. nih.govnih.govcapes.gov.br Other N-phenylbenzamide derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a critical regulator of cell death. nih.gov Future research should employ a multi-pronged approach to uncover the mechanism of this compound, including:

Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify binding partners.

Cellular pathway analysis: Investigating the effects of the compound on key signaling pathways implicated in various diseases.

In vivo studies: Using animal models to correlate molecular interactions with physiological outcomes.

Addressing Challenges in Synthetic Scale-Up

The translation of a promising compound from laboratory-scale synthesis to industrial production is often fraught with challenges. For this compound, key hurdles lie in the efficient and cost-effective synthesis of the core N-phenylbenzamide structure and the regioselective iodination of the aromatic ring. researchgate.netgoogle.comgdut.edu.cnresearchgate.netmdpi.comunair.ac.id

Current methods for N-phenylbenzamide synthesis can involve multiple steps and require optimization for large-scale production. unair.ac.id Similarly, the direct iodination of aromatic compounds can be challenging, often requiring specific catalysts and conditions to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. researchgate.netgoogle.comgdut.edu.cnresearchgate.netmdpi.com Future research in this area should focus on:

Optimizing reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent systems for scalability.

Green chemistry approaches: Investigating the use of more environmentally friendly reagents and solvents to minimize waste and improve the sustainability of the process. researchgate.net

Exploration of New Therapeutic Areas

The structural motif of N-phenylbenzamide is present in a diverse range of biologically active molecules, suggesting that this compound may have therapeutic potential beyond its currently investigated applications. nih.govnih.govmdpi.comnih.govacs.orgrsc.org Research on related compounds has revealed a wide spectrum of activities, including:

Anticancer: Derivatives have shown cytotoxicity against various cancer cell lines. nih.govnih.gov

Antiviral: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71. nih.gov

Antibacterial and Antifungal: The N-phenylbenzamide scaffold has been explored for its potential as an antimicrobial agent. mdpi.com

Antiparasitic: N-phenylbenzamide derivatives have shown activity against kinetoplastid parasites. nih.govacs.org

Enzyme Inhibition: Substituted benzamides have been investigated as inhibitors of various enzymes, including TYK2 kinase. nih.gov

Future research should involve broad-based screening of this compound and its analogues against a wide array of biological targets and in various disease models to uncover new therapeutic opportunities.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling presents a powerful tool to accelerate the discovery and development of this compound analogues. In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions of these molecules with their biological targets and predict their pharmacokinetic properties. nih.govmdpi.cominnovareacademics.in

Studies on other N-phenylbenzamide derivatives have successfully employed these computational approaches to:

Predict binding affinities and modes of interaction with target proteins. nih.govinnovareacademics.in

Understand the stability of ligand-protein complexes through MD simulations. nih.gov

Evaluate drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govmdpi.com

Future research should leverage these computational tools to guide the rational design of new this compound analogues with improved properties. This predictive approach can help to prioritize synthetic efforts and reduce the time and cost associated with drug discovery.

Table 2: Application of Computational Modeling in N-Phenylbenzamide Research

| Computational Method | Application | Outcome | Reference |

| Molecular Docking | Predicting binding affinity of imidazole-based N-phenylbenzamide derivatives to ABL1 kinase | Identification of derivatives with higher affinity than the control | nih.gov |

| Molecular Dynamics Simulation | Assessing the stability of N-phenylbenzamide derivatives in complex with ABL1 kinase | Confirmation of stable complex formation for active derivatives | nih.gov |

| ADMET Prediction | Evaluating the drug-likeness and pharmacokinetic properties of N-phenylbenzamides | Reinforcing the potential for further development of promising derivatives | nih.govmdpi.com |

| Molecular Docking and MD Simulations | Evaluating 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide derivatives as PARP-1 inhibitors | Identification of a lead candidate with strong and stable interactions with PARP-1 | innovareacademics.in |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-iodophenyl)-3-methylbenzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-iodoaniline and 3-methylbenzoyl chloride. Purification typically involves recrystallization from ethanol or methanol. Characterization steps include melting point determination, FT-IR (to confirm amide C=O stretching at ~1650 cm⁻¹), and ¹H/¹³C NMR spectroscopy (to verify aromatic proton environments and iodine substitution patterns). For analogs, Gowda et al. used similar protocols for N-(3-chlorophenyl)-3-methylbenzamide, ensuring purity and structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To resolve aromatic proton splitting (e.g., meta-substitution effects) and confirm the amide bond. For example, in N-(3-chlorophenyl)-3-methylbenzamide, the amide proton resonates at δ ~8.5 ppm .

- FT-IR : To identify the amide I (C=O, ~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹) bands.

- Mass Spectrometry (ESI-TOF) : To confirm molecular weight and fragmentation patterns, as demonstrated for ferrocene-based analogs .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine dihedral angles between aromatic rings and hydrogen-bonding networks. For example, in N-(3-chlorophenyl)-3-methylbenzamide hemihydrate, the dihedral angle between benzoyl and aniline rings was 49.5°, stabilized by N–H∙∙∙O and O–H∙∙∙O bonds . Refinement with SHELXL (via WinGX suite) is critical for modeling disorder (e.g., methyl group rotational isomers) and applying restraints to anisotropic displacement parameters .

Q. What challenges arise in refining halogen-substituted benzamides, and how are they addressed?

- Methodological Answer : Key challenges include:

- Disordered Atoms : Iodine’s large electron density may cause absorption errors. Use SADABS or TWINABS for data correction. For methyl/chloro analogs, SHELXL’s ISOR and SIMU restraints mitigate disorder .

- Hydrogen Bonding : Iodine’s polarizability may alter packing vs. chloro/methyl analogs. Compare with N-(3-chlorophenyl)-3-methylbenzamide, where water molecules mediate 3D networks .

Q. How do substituents (e.g., iodine vs. chlorine) influence molecular conformation and crystal packing?

- Methodological Answer : Substituent size and electronegativity affect dihedral angles and non-covalent interactions. For instance:

- Dihedral Angles : In N-(3-chlorophenyl)-3-methylbenzamide, the benzoyl-aniline dihedral angle is 49.5° , while N-(2,6-dimethylphenyl) analogs show angles up to 73.3° due to steric hindrance .

- Hydrogen Bonding : Iodo groups may participate in halogen bonding, unlike chloro/methyl groups. Compare with N-(3-hydroxyphenyl) derivatives, where O–H∙∙∙O bonds dominate .

Q. What computational approaches complement crystallographic data for analyzing iodine’s electronic effects?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces (e.g., using Gaussian09) to predict halogen bonding propensity.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., using CrystalExplorer) by comparing iodine’s contribution to molecular contacts vs. chloro analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported dihedral angles for N-aryl benzamides?

- Methodological Answer : Variations arise from substituent positions and crystallization solvents. For example:

- Meta-Substituents : N-(3-chlorophenyl)-3-methylbenzamide has a 49.5° dihedral angle , while N-(3-methylphenyl)benzamide shows angles up to 74.2° due to steric effects .

- Solvent Effects : Ethanol vs. water-containing solvents can alter hydrogen-bonding networks, as seen in hydrate vs. anhydrate structures . Always report crystallization conditions and compare with analogous structures in the Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.